6-Fluoro-7-methoxyquinolin-4-OL

Description

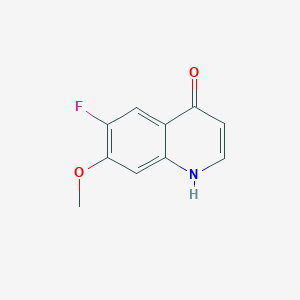

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-7-methoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10-5-8-6(4-7(10)11)9(13)2-3-12-8/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUDHFCGXBTGDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=O)C=CNC2=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of 6-Fluoro-7-methoxyquinolin-4-ol: A Technical Guide for Drug Discovery Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway to 6-Fluoro-7-methoxyquinolin-4-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The quinolin-4-ol core is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of a fluorine atom at the 6-position and a methoxy group at the 7-position can impart desirable pharmacokinetic and pharmacodynamic properties.[1][2] This guide will focus on the venerable Gould-Jacobs reaction, a classic and reliable method for the construction of the 4-hydroxyquinoline framework.[3][4] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols for both traditional and modern approaches, and discuss the critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the synthesis of this important molecular entity.

Introduction: The Significance of the 6-Fluoro-7-methoxyquinolin-4-ol Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] The 4-hydroxyquinoline (or its tautomeric 4-quinolone) core, in particular, is a key pharmacophore in a number of approved drugs and clinical candidates. The introduction of a fluorine atom at the 6-position is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate electronic properties.[1][2] Concurrently, the methoxy group at the 7-position can influence solubility, receptor interactions, and overall ADME (absorption, distribution, metabolism, and excretion) profiles.

The combination of these substituents in 6-Fluoro-7-methoxyquinolin-4-ol makes it a highly attractive scaffold for the development of novel therapeutics. Its structural motifs are found in compounds investigated for their potential as kinase inhibitors and other targeted therapies in oncology.[7] A reliable and scalable synthetic route to this molecule is therefore of paramount importance for enabling further research and development in this area.

The Gould-Jacobs Reaction: A Time-Tested Approach

The Gould-Jacobs reaction, first reported in 1939, remains a primary and versatile method for the synthesis of 4-hydroxyquinolines.[3][8] The reaction proceeds through a sequence of condensation, cyclization, hydrolysis, and decarboxylation steps. The general mechanism involves the reaction of a substituted aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[4]

The key advantages of the Gould-Jacobs reaction include its reliability, the ready availability of starting materials, and its applicability to a wide range of substituted anilines. While traditionally requiring high temperatures for the cyclization step, modern adaptations utilizing microwave irradiation have significantly reduced reaction times and improved yields.[9][10]

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of 6-Fluoro-7-methoxyquinolin-4-ol points to the Gould-Jacobs reaction as a direct and efficient approach. The disconnection of the quinoline ring system reveals two key building blocks: 4-fluoro-3-methoxyaniline and diethyl ethoxymethylenemalonate (DEEM) .

Caption: Retrosynthetic analysis of 6-Fluoro-7-methoxyquinolin-4-ol.

The forward synthesis, therefore, commences with the condensation of 4-fluoro-3-methoxyaniline with DEEM, followed by a thermal or microwave-assisted cyclization to form the quinoline core. Subsequent hydrolysis and decarboxylation yield the desired 6-Fluoro-7-methoxyquinolin-4-ol.

Detailed Synthetic Pathway and Mechanism

The synthesis of 6-Fluoro-7-methoxyquinolin-4-ol via the Gould-Jacobs reaction can be broken down into four key stages:

-

Condensation: Nucleophilic attack of the amino group of 4-fluoro-3-methoxyaniline on the electron-deficient double bond of DEEM, followed by the elimination of ethanol, to form the intermediate diethyl 2-(((4-fluoro-3-methoxyphenyl)amino)methylene)malonate.

-

Thermal Cyclization: Intramolecular 6-electron electrocyclization of the intermediate at high temperatures to form the tricyclic quinoline system.

-

Saponification (Hydrolysis): Hydrolysis of the ethyl ester at the 3-position to the corresponding carboxylic acid using a base, such as sodium hydroxide.

-

Decarboxylation: Removal of the carboxylic acid group at the 3-position by heating to afford the final product, 6-Fluoro-7-methoxyquinolin-4-ol.

Caption: Synthetic pathway for 6-Fluoro-7-methoxyquinolin-4-ol via the Gould-Jacobs reaction.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of 6-Fluoro-7-methoxyquinolin-4-ol. Both a classical thermal method and a modern microwave-assisted method are described.

Starting Material: 4-Fluoro-3-methoxyaniline

4-Fluoro-3-methoxyaniline is a commercially available starting material.[11][12] However, for researchers who wish to synthesize it in-house, several methods have been reported, often starting from 2-fluoro-5-nitrophenol or other readily available precursors.[13]

Classical Thermal Synthesis Protocol

This protocol utilizes a high-boiling point inert solvent to achieve the necessary temperature for the cyclization step.

Step 1: Condensation

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoro-3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture to 100-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

-

After the reaction is complete, remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Thermal Cyclization

-

Dissolve the crude anilidomethylenemalonate intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

-

Heat the solution to a vigorous reflux (approximately 250 °C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature, which should cause the ethyl 6-fluoro-4-hydroxy-7-methoxyquinoline-3-carboxylate to precipitate.

-

Add a non-polar solvent like hexane or cyclohexane to aid in the precipitation.

-

Collect the solid product by filtration, wash with the non-polar solvent, and dry.

Step 3: Saponification

-

Suspend the dried ethyl 6-fluoro-4-hydroxy-7-methoxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the 6-fluoro-4-hydroxy-7-methoxyquinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation

-

Place the dried 6-fluoro-4-hydroxy-7-methoxyquinoline-3-carboxylic acid in a suitable flask.

-

Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

-

The resulting crude 6-Fluoro-7-methoxyquinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Microwave-Assisted Synthesis Protocol

This modern approach offers significantly reduced reaction times and often improved yields.[9][10]

Step 1 & 2: Condensation and Cyclization (One-Pot)

-

In a 10 mL microwave vial equipped with a magnetic stir bar, add 4-fluoro-3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM acts as both a reagent and a solvent.

-

Seal the vial and place it in a microwave reactor.

-

Heat the mixture to 250 °C and hold for 15-30 minutes.

-

After the reaction is complete, cool the vial to room temperature. A precipitate of ethyl 6-fluoro-4-hydroxy-7-methoxyquinoline-3-carboxylate should form.

-

Filter the solid product and wash with ice-cold acetonitrile.

-

Dry the resulting solid under vacuum.

Step 3 & 4: Saponification and Decarboxylation

The saponification and decarboxylation steps can be carried out as described in the classical thermal protocol (Section 4.2, Steps 3 and 4).

Data Presentation: Reaction Parameters

| Step | Method | Reagents and Solvents | Temperature (°C) | Time | Expected Outcome |

| 1. Condensation | Classical | 4-fluoro-3-methoxyaniline, DEEM | 100-130 | 1-2 h | Diethyl 2-(((4-fluoro-3-methoxyphenyl)amino)methylene)malonate |

| 2. Cyclization | Classical | Diphenyl ether | ~250 | 30-60 min | Ethyl 6-fluoro-4-hydroxy-7-methoxyquinoline-3-carboxylate |

| 1 & 2. Condensation & Cyclization | Microwave | 4-fluoro-3-methoxyaniline, DEEM (excess) | 250 | 15-30 min | Ethyl 6-fluoro-4-hydroxy-7-methoxyquinoline-3-carboxylate |

| 3. Saponification | Both | NaOH (aq) | Reflux | 1-2 h | 6-Fluoro-4-hydroxy-7-methoxyquinoline-3-carboxylic acid |

| 4. Decarboxylation | Both | None | >200 | Until CO₂ evolution ceases | 6-Fluoro-7-methoxyquinolin-4-ol |

Conclusion

The Gould-Jacobs reaction provides a reliable and adaptable synthetic route to 6-Fluoro-7-methoxyquinolin-4-ol, a molecule of considerable interest for drug discovery. This guide has detailed both classical and modern microwave-assisted protocols, offering researchers flexibility in their synthetic approach. The choice between the two methods will depend on the available equipment and desired scale of the synthesis. The principles and procedures outlined herein should serve as a valuable resource for scientists working to explore the therapeutic potential of this and related quinolin-4-ol derivatives.

References

- WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google P

-

Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. [Link]

-

3-Fluoro-4-Methoxyaniline 98.0%(GC) - PureSynth. [Link]

-

Gould-Jacobs Reaction. [Link]

-

Gould–Jacobs reaction - Wikipedia. [Link]

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google P

- EP2210607B1 - N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)

-

6 - Organic Syntheses Procedure. [Link]

- WO2004024703A1 - Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy)

-

Chemical Process for the Synthesis of 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline - Patent Buddy. [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

-

Patents & Products - Garg Lab - UCLA. [Link]

-

(PDF) 4-Fluoroanilines: synthesis and decomposition - Academia.edu. [Link]

-

Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - MDPI. [Link]

-

Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC. [Link]

-

Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - MDPI. [Link]

- CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google P

-

(PDF) Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines - ResearchGate. [Link]

-

Antimethicillin-resistant Staphylococcus aureus and Biological Activities of Metabolites from Digitaria Sanguinalis L. - Indian Journal of Pharmaceutical Sciences. [Link]

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

- 1. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes | MDPI [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. EP2210607B1 - N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ablelab.eu [ablelab.eu]

- 10. mdpi.com [mdpi.com]

- 11. pure-synth.com [pure-synth.com]

- 12. chemimpex.com [chemimpex.com]

- 13. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-Fluoro-7-methoxyquinolin-4-ol: Synthesis, Properties, and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed technical overview of 6-Fluoro-7-methoxyquinolin-4-ol, a substituted quinoline of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a predictive approach to its synthesis and characterization based on established chemical principles and data from closely related analogues.

Compound Identification and Structure

Systematic Name: 6-Fluoro-7-methoxyquinolin-4-ol

Chemical Structure:

Proposed Synthesis Protocol: The Conrad-Limpach Reaction

The Conrad-Limpach reaction is a robust and widely utilized method for the synthesis of quinolin-4-ols.[2] This approach involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of 6-Fluoro-7-methoxyquinolin-4-ol, the logical starting materials would be 4-fluoro-3-methoxyaniline and ethyl acetoacetate.

Experimental Workflow

A two-step synthetic protocol is proposed:

Step 1: Synthesis of Ethyl 3-((4-fluoro-3-methoxyphenyl)amino)but-2-enoate (Intermediate)

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-fluoro-3-methoxyaniline in ethanol.

-

Add 1.1 equivalents of ethyl acetoacetate to the solution.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is carefully added.

-

The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, the ethanol is removed under reduced pressure to yield the crude ethyl 3-((4-fluoro-3-methoxyphenyl)amino)but-2-enoate.

Step 2: Cyclization to 6-Fluoro-7-methoxyquinolin-4-ol

-

The crude intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, in a suitable reaction vessel.

-

The mixture is heated to approximately 250 °C for 30-60 minutes. This high temperature is necessary to drive the intramolecular cyclization.

-

The reaction should be monitored by TLC to follow the formation of the product.

-

After the reaction is complete, the mixture is allowed to cool to room temperature, which should cause the product to precipitate.

-

The solid product is collected by filtration.

-

The collected solid is washed with a non-polar solvent, such as hexane or diethyl ether, to remove the high-boiling point solvent.

-

The crude 6-Fluoro-7-methoxyquinolin-4-ol is then purified by recrystallization from a suitable solvent, for instance, ethanol or a mixture of DMF and water.

Workflow Diagram

Caption: Proposed two-step synthesis of 6-Fluoro-7-methoxyquinolin-4-ol.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 6-Fluoro-7-methoxyquinolin-4-ol, estimated based on the known properties of similar fluoroquinolone structures.[3][4] These parameters are crucial for assessing the compound's potential as a drug candidate.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₀H₈FNO₂ | Defines the elemental composition. |

| Molecular Weight | ~193.17 g/mol | Influences absorption and distribution. |

| LogP | 1.5 - 2.5 | Indicates lipophilicity and affects membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~50-70 Ų | Predicts transport properties and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. |

| Rotatable Bonds | 1 | Relates to conformational flexibility. |

Potential Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] Substituted quinolin-4-ols, in particular, have been investigated for various therapeutic applications.

-

Kinase Inhibition: Many quinoline derivatives are known to be potent inhibitors of various protein kinases, which are key targets in oncology.[6] The specific substitution pattern of 6-Fluoro-7-methoxyquinolin-4-ol may confer selectivity for certain kinases involved in cancer cell proliferation and survival.

-

Antimalarial Activity: The 4-quinolone core is a well-established pharmacophore for antimalarial drugs.[7] Further derivatization of 6-Fluoro-7-methoxyquinolin-4-ol could lead to new compounds with efficacy against drug-resistant strains of Plasmodium falciparum.

-

Antimicrobial Agents: Fluoroquinolones are a class of broad-spectrum antibiotics.[8] While the primary mechanism of action of antibacterial fluoroquinolones involves inhibition of DNA gyrase and topoisomerase IV, the core quinolone structure can be adapted to target other microbial processes.

Conclusion

6-Fluoro-7-methoxyquinolin-4-ol represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. This guide provides a foundational framework for its synthesis and characterization, drawing upon established methodologies and the known properties of related compounds. Further empirical investigation is necessary to validate the proposed synthetic route and to fully elucidate the physicochemical and biological properties of this compound. The insights provided herein are intended to facilitate future research and development efforts targeting this and similar quinoline-based molecules.

References

-

Thakare, et al. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. PMC. 2023 Feb 25. [Link]

-

Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]

-

MDPI. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. 2024 Apr 25. [Link]

-

MDPI. A convenient synthesis of a novel fluoroquinolone precursor, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, at a 78% yield. 2024 Sep 26. [Link]

-

PMC. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. [Link]

-

Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. 2025 Apr 1. [Link]

- Google Patents. N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)

-

J&K Scientific. 4-Chloro-7-fluoro-6-methoxyquinoline | 25759-94-8. [Link]

-

BindingDB. BDBM187206 US9670181, 82 1-ethyl-4-((2-(ethylamino)-7-fluoro-6-methoxyquinolin-3-yl)methyl)-6,7-dimethoxyisoquinolin-3-ol. [Link]

-

MDPI. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. 2023 Oct 8. [Link]

-

PubMed. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. 2021 Apr 5. [Link]

-

ACS Publications. Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][9]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5( - ACS Publications. 2016 Jan 26. [Link]

-

Matrix Fine Chemicals. 7-METHOXYQUINOLIN-4-OL | CAS 82121-05-9. [Link]

-

Universitas Indonesia. Regio-complementary preparation of 6- And 7-fluoro-1,2,3,4-tetrahydroquinolines via the cyclization of catecholamines followed by deoxyfluorination. [Link]

-

PMC. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. [Link]

-

PubChem. (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-hydroxypropane-1,2,3-tricarboxylate. [Link]

-

ResearchGate. Physicochemical properties of the new fluoroquinolones | Download Table. [Link]

-

ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. 2025 Aug 7. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. 2024 Feb 15. [Link]

-

Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. 2024 Mar 17. [Link]

-

SciSpace. Analysis of Physicochemical Properties for Drugs of Natural Origin. [Link]

Sources

- 1. 948573-52-2 | 7-Fluoro-6-methoxyquinolin-4-ol - AiFChem [aifchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP2210607B1 - N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer - Google Patents [patents.google.com]

- 7. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-fluoro-2-(4-methoxybenzyl)-7-methylisoquinolin-1(2H)-one | C18H16FNO2 | CID 59226043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Fluoro-7-methoxyquinolin-4-ol: An In-depth Technical Guide

Introduction

In the landscape of medicinal chemistry and drug development, quinoline derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The precise elucidation of their molecular structure is a cornerstone of understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. 6-Fluoro-7-methoxyquinolin-4-ol is a substituted quinoline derivative of significant interest, incorporating key functional groups—a fluorine atom, a methoxy group, and a hydroxyl group—that can modulate its physicochemical and pharmacological properties.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Fluoro-7-methoxyquinolin-4-ol, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As no direct experimental spectra for this specific compound are publicly available, this document synthesizes established principles from the spectroscopic analysis of related quinoline and aromatic compounds to offer a robust, predictive framework.[2][3][4] The insights and protocols herein are designed to guide researchers in the characterization of this and structurally similar molecules, ensuring scientific rigor and accelerating development timelines.

A critical aspect of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone form.[5][6] This equilibrium is fundamental to the interpretation of all spectroscopic data, as both forms may be present, influencing the observed spectral features.

Molecular Structure and Tautomerism

6-Fluoro-7-methoxyquinolin-4-ol can exist in two tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (1H-quinolin-4-one). The equilibrium between these forms can be influenced by factors such as the solvent, temperature, and pH.[6] The presence of both tautomers must be considered when interpreting spectroscopic data, as the signals may represent a mixture or an averaged state.

Caption: Tautomeric equilibrium between the enol and keto forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information on the connectivity and electronic environment of each atom.

Experimental Protocol: NMR Spectrum Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation : Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[7][8] Ensure the sample is fully dissolved; sonication may be applied gently.

-

Filtration and Transfer : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solid particles can disrupt the magnetic field homogeneity, leading to broadened peaks.[9]

-

Internal Standard : While modern spectrometers can lock onto the deuterium signal of the solvent for field-frequency stabilization, an internal standard like tetramethylsilane (TMS) can be added for precise chemical shift referencing (δ = 0.00 ppm).[9][10]

-

Instrument Setup : Insert the sample into the spectrometer. The instrument's software is used to lock onto the solvent's deuterium signal, and the magnetic field is "shimmed" to maximize its homogeneity, which results in sharp, well-resolved spectral lines.[7]

-

Data Acquisition : Acquire the ¹H spectrum. For ¹³C NMR, proton decoupling is typically used to produce a spectrum where each unique carbon appears as a single line.[1]

Predicted ¹H NMR Spectrum

The chemical shifts in ¹H NMR are highly sensitive to the electronic environment. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluorine (-F) and carbonyl/hydroxyl groups will influence the positions of the aromatic proton signals. The spectrum is predicted in DMSO-d₆, a common solvent for quinoline derivatives.

Caption: Numbering for ¹H NMR assignments.

Table 1: Predicted ¹H NMR Data for 6-Fluoro-7-methoxyquinolin-4-ol (in DMSO-d₆, 400 MHz)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.0 - 8.2 | d | J ≈ 5-6 | Adjacent to nitrogen and C=C bond; deshielded. |

| H-3 | ~6.2 - 6.4 | d | J ≈ 5-6 | Shielded by adjacent -OH group (enol form). |

| H-5 | ~7.8 - 8.0 | d | J(H-F) ≈ 9-10 (ortho) | Deshielded by proximity to the pyridine ring and coupled to fluorine. |

| H-8 | ~7.3 - 7.5 | d | J(H-F) ≈ 6-7 (meta) | Influenced by the methoxy group and coupled to fluorine. |

| 7-OCH₃ | ~3.9 - 4.1 | s | - | Typical chemical shift for an aryl methoxy group. |

| 4-OH | ~11.0 - 12.0 | br s | - | Broad, downfield signal for the enolic hydroxyl, exchangeable with D₂O. |

| 1-NH | ~11.5 - 12.5 | br s | - | For the keto tautomer, a broad N-H signal is expected. |

Rationale & Expertise : The chemical shifts are estimated based on data for unsubstituted quinoline and 4-hydroxyquinoline, with adjustments for substituent effects.[1][3][11] The fluorine atom at C-6 will deshield the ortho proton (H-5) and to a lesser extent the meta proton (H-8), and will introduce characteristic H-F coupling. The electron-donating methoxy group at C-7 will shield the adjacent H-8. The tautomeric equilibrium means that the signals for H-2, H-3, and the labile proton (OH/NH) will be highly dependent on the dominant form in solution.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a "fingerprint" of the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for 6-Fluoro-7-methoxyquinolin-4-ol (in DMSO-d₆)

| Carbon | Predicted δ (ppm) | Coupling to ¹⁹F | Rationale |

| C-2 | ~140-145 | No | Influenced by nitrogen and C-4 substituent. |

| C-3 | ~110-115 | No | Shielded carbon in the pyridine ring. |

| C-4 | ~175-180 | No | Highly deshielded due to the attached oxygen (C=O in keto, C-OH in enol). |

| C-4a | ~140-145 | Yes (small) | Bridgehead carbon, deshielded. |

| C-5 | ~115-120 | Yes (small) | Coupled to fluorine. |

| C-6 | ~150-155 (d) | Yes (¹JCF ≈ 240-250 Hz) | Directly attached to fluorine, large C-F coupling. |

| C-7 | ~145-150 | Yes (small) | Attached to the methoxy group. |

| C-8 | ~100-105 | Yes (small) | Shielded by the methoxy group. |

| C-8a | ~120-125 | No | Bridgehead carbon. |

| 7-OCH₃ | ~56-58 | No | Typical chemical shift for a methoxy carbon. |

Rationale & Expertise : Predictions are based on typical quinoline chemical shifts and established substituent chemical shift (SCS) effects.[2] The carbon directly bonded to fluorine (C-6) will exhibit a very large one-bond coupling constant (¹JCF). Other carbons in proximity will show smaller two-, three-, or four-bond couplings. The C-4 carbon will be significantly downfield, characteristic of a carbonyl carbon or a carbon bearing an oxygen atom in an enol system.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[13]

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation : For a solid sample, the KBr pellet method is common. A few milligrams of the compound are intimately mixed and ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition : The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum (of air) is recorded first.

-

Spectrum Recording : The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3400 - 2500 | O-H / N-H stretch | Hydroxyl (enol) / Amide (keto) | Very broad, strong |

| ~3050 | C-H stretch | Aromatic C-H | Sharp, medium |

| ~2950, 2850 | C-H stretch | Methoxy -CH₃ | Sharp, medium |

| ~1650 | C=O stretch | Amide carbonyl (keto form) | Strong, sharp |

| 1620 - 1450 | C=C, C=N stretch | Aromatic ring vibrations | Multiple sharp bands |

| ~1250 | C-O stretch | Aryl ether (methoxy) | Strong |

| ~1200 | C-F stretch | Aryl fluoride | Strong |

Rationale & Expertise : The spectrum is expected to be dominated by features reflecting the tautomeric equilibrium. A very broad band in the 3400-2500 cm⁻¹ region would be characteristic of the hydrogen-bonded O-H (enol) and N-H (keto) groups.[13] A strong, sharp peak around 1650 cm⁻¹ would be definitive evidence for the C=O of the keto tautomer. The aromatic C=C and C=N stretching vibrations will give rise to a series of bands in the 1620-1450 cm⁻¹ region.[14] The strong absorptions for the C-O ether and C-F bonds are also expected.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.[15]

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization : Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule. The sample solution is introduced into the ESI source, where a high voltage is applied, generating charged droplets that ultimately yield gas-phase ions. ESI is typically run in positive ion mode for quinolines, which readily form [M+H]⁺ ions.[16]

-

Mass Analysis : The generated ions are guided into a mass analyzer (e.g., Time-of-Flight, TOF, or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Tandem MS (MS/MS) : To elucidate the structure, the precursor ion (e.g., [M+H]⁺) can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions. Analyzing these fragments provides structural clues.[15]

Predicted Mass Spectrum and Fragmentation

The molecular formula of 6-Fluoro-7-methoxyquinolin-4-ol is C₁₀H₈FNO₂. The exact mass can be calculated for high-resolution mass spectrometry (HRMS) confirmation.

-

Molecular Weight : 193.18 g/mol

-

Predicted [M+H]⁺ (Monoisotopic) : m/z 194.0612

The fragmentation of quinoline derivatives often involves the loss of small, stable neutral molecules.

Caption: Plausible ESI-MS/MS fragmentation pathway.

Rationale & Expertise : In positive mode ESI-MS, the molecule will readily protonate to form the [M+H]⁺ ion. Subsequent fragmentation (MS/MS) is predicted based on known pathways for oxygenated quinolines.[4] A common initial loss from the keto form is carbon monoxide (CO), a characteristic fragmentation for quinolones.[4] Another likely fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group. Sequential losses, such as the loss of both a methyl radical and CO, are also plausible.

Integrated Spectroscopic Analysis Workflow

A systematic approach combining all techniques is essential for unambiguous structure confirmation.

Caption: General workflow for spectroscopic characterization.

References

-

Parrilla Vázquez, P., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Retrieved from [Link]

-

Al-Majedy, Y. K., et al. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. Retrieved from [Link]

-

Pathan, S.A., et al. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. INIS. Retrieved from [Link]

-

Abd El-Moneim, M. I., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]

-

Beck, A. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. University of North Florida Digital Commons. Retrieved from [Link]

-

Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. Retrieved from [Link]

-

Zhang, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

-

Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida Digital Commons. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Common NMR Solvents - Reference Data. Retrieved from [Link]

-

Illyés, E., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Retrieved from [Link]

-

Kappe, T., & Lube, W. (1981). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Monatshefte für Chemie. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

OpenStax. (2023). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Wodarski, J., et al. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). Retrieved from [Link]

-

Wodarski, J., et al. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Retrieved from [Link]

-

Rathnayake, A. S., et al. (2020). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. Retrieved from [Link]

-

Daszkiewicz, M., & Jezierska, A. (2024). The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. Molecules. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tsijournals.com [tsijournals.com]

- 3. repository.uncw.edu [repository.uncw.edu]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. organomation.com [organomation.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 11. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

6-Fluoro-7-methoxyquinolin-4-ol: A Technical Guide to its Potential Biological Activities for Drug Discovery Professionals

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline scaffold is a cornerstone in the field of medicinal chemistry, forming the structural basis of a vast number of therapeutic agents with a wide array of pharmacological activities.[1][2][3][4] From the historical significance of quinine in combating malaria to the development of modern synthetic antibacterial and anticancer drugs, the versatility of the quinoline ring system is well-established.[1][2][3] The strategic incorporation of substituents, such as fluorine and methoxy groups, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, enhancing their metabolic stability, bioavailability, and target binding affinity.[5][6] This guide focuses on the potential biological activities of a specific, yet underexplored, derivative: 6-Fluoro-7-methoxyquinolin-4-ol. By examining the activities of structurally analogous compounds, we can infer and propose promising avenues for research and development.

The Compound in Focus: 6-Fluoro-7-methoxyquinolin-4-ol

6-Fluoro-7-methoxyquinolin-4-ol is a heterocyclic building block that combines the key features of the quinoline core with the strategic placement of a fluorine atom and a methoxy group.[5] While direct and extensive biological data on this specific molecule is limited, its structural motifs are present in numerous biologically active compounds. The 4-hydroxy (or its tautomeric 4-oxo form, quinolone) functionality, the C-6 fluorine, and the C-7 methoxy group are all known to play critical roles in the biological activities of related quinoline and quinazoline derivatives.

Potential as an Anticancer Agent: Targeting Key Oncogenic Pathways

The quinoline and its isosteric quinazoline scaffolds are central to the design of numerous anticancer agents, particularly kinase inhibitors.[7][8] The structural features of 6-Fluoro-7-methoxyquinolin-4-ol suggest its potential to be developed into a potent inhibitor of key oncogenic kinases or an agent that disrupts DNA replication in cancer cells.

Kinase Inhibition: A Promising Avenue for Targeted Therapy

Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8] Several approved and investigational kinase inhibitors feature the quinoline or quinazoline core.

Derivatives of 4-anilinoquinolines and 4-anilinoquinazolines, which share a core structure with our topic compound, have shown significant promise as inhibitors of EGFR and c-Met, two receptor tyrosine kinases frequently implicated in non-small cell lung cancer (NSCLC) and other malignancies.[9][10][11] The 4-anilino group is known to interact with the hydrophobic pocket of the EGFR kinase domain.[9] The fluorine and methoxy substituents on the quinoline ring can further enhance binding affinity and selectivity.

Hypothetical Signaling Pathway Inhibition

Caption: Potential inhibition of EGFR and c-Met signaling pathways by a 6-Fluoro-7-methoxyquinolin-4-ol derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Fluoro-7-methoxyquinolin-4-ol derivatives against EGFR and c-Met kinases.

-

Materials: Recombinant human EGFR and c-Met kinases, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer, detection antibody (anti-phosphotyrosine), and a suitable plate reader.

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

Add the kinase, substrate, and kinase buffer to the wells of a 96-well plate.

-

Add the diluted test compound to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and wash the wells.

-

Add the detection antibody and incubate.

-

Add a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

-

Add the substrate for the reporter enzyme and measure the signal (e.g., absorbance or fluorescence).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

-

Quantitative Data from Analogous Compounds

| Compound Class | Target Kinase | Reported IC50 Values | Reference |

| 4-Anilinoquinolines | EGFR | 10.18 µM - 4.65 µM | [9] |

| 4-(2-fluorophenoxy)-7-methoxyquinazolines | EGFRL858R | 68.1 nM | [10] |

| 4-(2-fluorophenoxy)-7-methoxyquinazolines | c-Met | 0.26 nM | [10] |

| 6,7-dimethoxy-4-anilinoquinolines | c-Met | 0.030 µM - 0.11 µM | [1][11] |

Topoisomerase Inhibition: Disrupting DNA Replication

Quinoline derivatives have also been identified as inhibitors of topoisomerases, enzymes that are essential for managing the topological state of DNA during replication and transcription.[1] By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to DNA strand breaks and ultimately cell death.

Potential as an Antimicrobial Agent: The Fluoroquinolone Legacy

The fluoroquinolone class of antibiotics represents a significant achievement in antimicrobial drug discovery, and the core structure of 6-Fluoro-7-methoxyquinolin-4-ol is reminiscent of these potent agents.[6][12] Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[13][14]

Mechanism of Action: Targeting Bacterial DNA Synthesis

DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. Inhibition of these enzymes leads to the fragmentation of the bacterial chromosome and cell death.[13] The C-6 fluorine atom is a hallmark of the fluoroquinolone class and is critical for their potent antibacterial activity.

Mechanism of Action: Fluoroquinolone Inhibition of Bacterial DNA Replication

Caption: Proposed mechanism of action of a 6-Fluoro-7-methoxyquinolin-4-ol-based fluoroquinolone.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of a 6-Fluoro-7-methoxyquinolin-4-ol derivative that inhibits the visible growth of a microorganism.

-

Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, 96-well microtiter plates, and a spectrophotometer.

-

Procedure:

-

Prepare a twofold serial dilution of the test compound in Mueller-Hinton broth in the wells of a microtiter plate.

-

Prepare a standardized inoculum of the bacterial strain.

-

Add the bacterial inoculum to each well.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration with no visible growth. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.

-

Quantitative Data from Analogous Compounds

| Compound Class | Bacterial Strain | Reported MIC Values (µg/mL) | Reference |

| 7-Substituted-6-fluoroquinolones | E. coli, S. aureus | as low as 0.860 | [13] |

| 3-fluoro-6-methoxyquinoline derivatives | S. aureus (MRSA) | 0.125 | [15] |

| N(7) position-modified balofloxacins | MRSA, P. aeruginosa | 0.0195 - 0.078 | [16] |

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. For anticancer activity, modifications at the 4-position, such as the introduction of anilino groups, are crucial for kinase inhibition.[9][11] For antimicrobial activity, modifications at the C-7 position have been extensively explored to enhance the spectrum and potency against resistant bacterial strains.[17]

The 6-fluoro and 7-methoxy substitutions on the quinoline core of the title compound provide a valuable starting point for the design of new therapeutic agents. Future research should focus on the synthesis and biological evaluation of derivatives with various substitutions at the 4-position for potential anticancer activity and at the 7-position for antimicrobial applications.

Conclusion

While 6-Fluoro-7-methoxyquinolin-4-ol itself is not extensively characterized, its structural components are integral to a multitude of potent anticancer and antimicrobial agents. By leveraging the vast body of knowledge on related quinoline and quinazoline derivatives, this guide provides a framework for exploring the therapeutic potential of this compound. The insights into potential mechanisms of action, along with established experimental protocols, offer a clear path for researchers and drug development professionals to unlock the full potential of this promising chemical scaffold.

References

- 6-Fluoro-7-methoxyisoquinoline | 1036711-00-8 | Benchchem. (URL: )

- Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv

- 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline - 31009-31-1 - Vulcanchem. (URL: )

- Synthesis and Cytotoxic Activity of 6-Modified Gefitinib Deriv

- Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (URL: )

- Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. (URL: )

-

Synthesis and Anticancer Activity of 1‐(Ethyl/Methyl)‐7‐(p‐Methoxybenzyl Amino) and 7‐Amino‐6‐Fluoroquinolone‐Boron Difluoride Complexes | Request PDF - ResearchGate. (URL: [Link])

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: )

- Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2 - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/4053030/)

-

Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed. (URL: [Link])

-

Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed. (URL: [Link])

-

Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one - ResearchGate. (URL: [Link])

-

In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed. (URL: [Link])

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Publishing. (URL: [Link])

-

BindingDB. (URL: [Link])

-

Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed. (URL: [Link])

-

Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - MDPI. (URL: [Link])

- biological activity of 4-Chloro-6,7-dimethoxyquinoline deriv

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. (URL: [Link])

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. (URL: [Link])

-

(a) Represents the inhibition of the Topoisomerase IV enzyme activity... - ResearchGate. (URL: [Link])

-

Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (URL: [Link])

-

Small Molecule Kinase Inhibitor Drugs (1995–2021) - DIGIBUG Principal. (URL: [Link])

-

Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC. (URL: [Link])

-

Quinoline: An Attractive Scaffold in Drug Design - PubMed. (URL: [Link])

-

Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed. (URL: [Link])

-

Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - Semantic Scholar. (URL: [Link])

-

Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review - Frontiers. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Fluoro-7-methoxyisoquinoline | 1036711-00-8 | Benchchem [benchchem.com]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 8. digibug.ugr.es [digibug.ugr.es]

- 9. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines | MDPI [mdpi.com]

- 13. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins [frontiersin.org]

- 17. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Fluoro-7-methoxyquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique chemical properties allow for diverse functionalization, leading to compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific quinoline derivative, 6-Fluoro-7-methoxyquinolin-4-ol. Drawing upon the extensive research into quinoline-based compounds, this document synthesizes current knowledge to propose and detail potential mechanisms of action and therapeutic applications in oncology, infectious diseases, and neurodegenerative disorders. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering both a strategic overview and detailed experimental protocols to facilitate the investigation of this promising compound.

Introduction to 6-Fluoro-7-methoxyquinolin-4-ol: A Compound of Therapeutic Promise

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of new drugs.[1] Derivatives of quinoline have demonstrated a remarkable range of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and anti-HIV properties.[2] The compound 6-Fluoro-7-methoxyquinolin-4-ol belongs to this versatile class of molecules. The presence of a fluorine atom at the C-6 position is a common feature in many successful fluoroquinolone antibiotics, known to enhance antimicrobial activity.[3] The methoxy group at C-7 and the hydroxyl group at C-4 (often existing in tautomeric equilibrium with the 4-quinolone form) are also key functionalities that can influence the compound's biological interactions and pharmacokinetic properties.

This guide will systematically explore the most probable therapeutic targets of 6-Fluoro-7-methoxyquinolin-4-ol based on the established activities of structurally similar quinoline derivatives. We will delve into the molecular pathways these compounds are known to modulate and provide detailed, actionable experimental workflows for target identification and validation.

Potential Therapeutic Applications and Key Molecular Targets

The diverse biological activities reported for quinoline derivatives suggest that 6-Fluoro-7-methoxyquinolin-4-ol could have therapeutic potential in several key areas.

Oncology

Quinoline-based compounds are well-represented in the landscape of anticancer drug discovery.[1] Their mechanisms of action are varied and often target fundamental processes of cancer cell proliferation and survival.[4]

2.1.1. DNA Intercalation and Topoisomerase Inhibition

A significant number of quinoline derivatives exert their cytotoxic effects by intercalating into DNA, thereby interfering with DNA replication and transcription.[1][2] This mechanism is shared by established anticancer drugs like doxorubicin and mitoxantrone. Furthermore, many of these compounds target topoisomerase enzymes (both type I and II), which are critical for resolving DNA supercoiling during replication.[1][2] Inhibition of these enzymes leads to DNA strand breaks and the induction of apoptosis.

Potential Targets:

-

Topoisomerase I & II: Enzymes essential for DNA replication and repair.

2.1.2. Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5][6] The quinoline scaffold is a valuable pharmacophore for the development of competitive kinase inhibitors, as it can mimic the adenine moiety of ATP and interact with the hinge region of the kinase active site.[7] Numerous quinoline derivatives have been developed as potent inhibitors of various kinases involved in cancer progression.[6][8]

Potential Kinase Targets:

-

Pim-1 Kinase: Upregulated in many human malignancies and involved in cell growth and survival.[2]

-

Src Kinase: A non-receptor tyrosine kinase involved in cell migration and proliferation.[2]

-

Receptor Tyrosine Kinases (RTKs): Including VEGFR, FGFR, and PDGFR, which are crucial for tumor angiogenesis.[4][9]

-

Epidermal Growth Factor Receptor (EGFR): A key driver in several cancers, including non-small cell lung cancer.[4]

Infectious Diseases

The fluoroquinolone class of antibiotics, characterized by a fluorine atom on the quinoline ring, are potent bactericidal agents.[10] They are widely used to treat a variety of bacterial infections.[11][12]

2.2.1. Bacterial DNA Gyrase and Topoisomerase IV Inhibition

Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10][] These enzymes are responsible for managing the topological state of bacterial DNA during replication.[14] Their inhibition leads to the cessation of DNA synthesis and ultimately, bacterial cell death.[]

Potential Targets:

-

Bacterial DNA Gyrase: The primary target in many Gram-negative bacteria.[12]

-

Bacterial Topoisomerase IV: The primary target in many Gram-positive bacteria.[12]

Neurodegenerative Disorders

Emerging research has highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[15][16] The multifaceted nature of these diseases provides several avenues for therapeutic intervention.[17]

2.3.1. Cholinesterase Inhibition

A key feature of Alzheimer's disease is the decline in acetylcholine levels in the brain.[15] Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for acetylcholine degradation, is a major therapeutic strategy.[18] Several quinoline-based compounds have been developed as potent cholinesterase inhibitors.[15]

Potential Targets:

-

Acetylcholinesterase (AChE)

-

Butyrylcholinesterase (BChE)

2.3.2. Modulation of Amyloid-β Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease.[16] Some quinoline derivatives have been shown to inhibit the aggregation of Aβ and disaggregate existing plaques.[16]

Potential Target:

-

Amyloid-β (Aβ) peptide

2.3.3. Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the degradation of neurotransmitters. Their inhibition can be beneficial in both Alzheimer's and Parkinson's disease.[18]

Potential Targets:

-

Monoamine Oxidase A (MAO-A)

-

Monoamine Oxidase B (MAO-B)

Experimental Workflows for Target Identification and Validation

A systematic approach is crucial for identifying and validating the therapeutic targets of 6-Fluoro-7-methoxyquinolin-4-ol. The following section outlines key experimental protocols.

Initial Phenotypic Screening

The first step is to perform broad phenotypic screens to identify the primary biological effects of the compound. This can be achieved through a variety of cell-based assays.[19][20]

3.1.1. Workflow for Phenotypic Screening

Caption: Workflow for initial phenotypic screening of 6-Fluoro-7-methoxyquinolin-4-ol.

Target Deconvolution Strategies

Once a significant biological effect is observed, the next step is to identify the specific molecular target(s). Several methods can be employed for this purpose.[21]

3.2.1. Affinity-Based Chemoproteomics

This "pulldown" method involves immobilizing the compound on a solid support to capture its binding partners from cell lysates.[21]

-

Probe Synthesis: Synthesize a derivative of 6-Fluoro-7-methoxyquinolin-4-ol with a linker arm and an affinity tag (e.g., biotin).

-

Immobilization: Couple the biotinylated probe to streptavidin-coated beads.

-

Cell Lysate Preparation: Prepare a native protein extract from the relevant cell line.

-

Incubation: Incubate the cell lysate with the immobilized probe.

-

Washing: Wash the beads extensively to remove non-specific binders.

-

Elution: Elute the bound proteins.

-

Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

Target Validation Assays

After a putative target has been identified, it is essential to validate the interaction and its functional consequences.[22]

3.3.1. Biochemical Assays for Kinase Inhibition

If a kinase is identified as a potential target, its inhibition by the compound must be confirmed using in vitro kinase assays.[23][24]

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.[23]

-

Kinase Reaction: Set up a reaction containing the purified kinase, its substrate, ATP, and varying concentrations of 6-Fluoro-7-methoxyquinolin-4-ol.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

3.3.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

-

Cell Treatment: Treat intact cells with 6-Fluoro-7-methoxyquinolin-4-ol or a vehicle control.

-

Heating: Heat the cell suspensions to a range of temperatures.

-

Cell Lysis: Lyse the cells to release the soluble proteins.

-

Protein Quantification: Separate the soluble and aggregated protein fractions and quantify the amount of the target protein in the soluble fraction by Western blotting or other methods.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

3.3.3. Signaling Pathway Analysis

To understand the downstream effects of target inhibition, it is important to analyze the relevant signaling pathways.

Caption: Analysis of a kinase signaling pathway using Western blotting.

Data Presentation and Interpretation

Quantitative data from the validation assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: In Vitro Kinase Inhibition Profile of 6-Fluoro-7-methoxyquinolin-4-ol

| Kinase Target | IC50 (nM) | Assay Method |

| Pim-1 | [Insert Value] | ADP-Glo™ |

| Src | [Insert Value] | ADP-Glo™ |

| VEGFR2 | [Insert Value] | ADP-Glo™ |

| EGFR | [Insert Value] | ADP-Glo™ |

Table 2: Antimicrobial Activity of 6-Fluoro-7-methoxyquinolin-4-ol

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | [Insert Value] |

| Escherichia coli | [Insert Value] |

| Pseudomonas aeruginosa | [Insert Value] |

Conclusion

6-Fluoro-7-methoxyquinolin-4-ol is a promising compound with the potential to target a range of therapeutically relevant molecules in oncology, infectious diseases, and neurodegenerative disorders. The structural motifs of this compound, particularly the quinoline core and the fluoro and methoxy substitutions, suggest a high probability of interaction with targets such as protein kinases, bacterial topoisomerases, and cholinesterases. The experimental workflows detailed in this guide provide a robust framework for the systematic identification and validation of these targets. Further investigation into the mechanism of action of 6-Fluoro-7-methoxyquinolin-4-ol is warranted and could lead to the development of novel therapeutic agents.

References

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen.

- Sharma, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Medicinal Chemistry, 59(21), 9657-9683.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.

- Quinoline Analogs as Kinase Inhibitors: A Comparative Docking Analysis in the

- An overview of quinoline derivatives as anti-cancer agents. (2024).

- Fluoroquinolone Antibiotics: Definition, Mechanism and Research. (n.d.). BOC Sciences.

- From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. (n.d.). Crown Bioscience.

- The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.

- Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.

- Anticancer Activity of Quinoline Derivatives; An Overview (2022). (2022). SciSpace.

- Păun, A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against... PMC.

- Kinase Activity Assay. (n.d.).

- The antibacterial activity of fluoroquinolone derivatives: An upd

- Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.

- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed.

- Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.

- Sebaiy, M. M., et al. (2022). Insights on Fluoroquinolones as Anti-Bacterial Drugs. Opast Publishing Group.

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.

- FLUOROQUINOLONE: A NEW FRONTIER IN ANTIBACTERIAL DRUG DEVELOPMENT. (2025). TMP Universal Journal of Medical Research and Surgical Techniques.

- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PMC.

- Cell based in vitro assays & molecular analyses. (n.d.). EPO Berlin Buch GmbH.

- Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-32.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed.

- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.

- Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter.

- Drug Discovery Cycles: From Target Identification to Approval. (2025). Liveon Biolabs.

- The Art of Finding the Right Drug Target: Emerging Methods and Str

- Drug Target Identification & Valid

- Target Identification and Validation in Drug Discovery: Methods and Protocols. (2025).

- N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer. (n.d.).

- 7-Methoxytacrine-p-Anisidine Hybrids as Novel Dual Binding Site Acetylcholinesterase Inhibitors for Alzheimer's Disease Tre

- Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegener

- Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (2021). Neuroscience Research Notes.

- 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegener

- Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. (2020). PubMed.

- Researchers Discover Compound That Reverses Alzheimer's and Parkinson's Symptoms. (2016). Neuroscience News.

- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). PMC.

- 4-chloro-7-fluoro-6-methoxyquinoline. (n.d.). BLD Pharm.

- Evaluation of the antimicrobial and antioxidant activity of 7-hydroxy-4', 6-dimethoxy-isoflavone and essential oil

- 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025). MDPI.

- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2025).

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. ijmphs.com [ijmphs.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 9. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The antibacterial activity of fluoroquinolone derivatives: An update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. opastpublishers.com [opastpublishers.com]

- 14. ujmrst.twistingmemoirs.com [ujmrst.twistingmemoirs.com]

- 15. 7-Methoxytacrine-p-Anisidine Hybrids as Novel Dual Binding Site Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases [mdpi.com]

- 17. neuroscirn.org [neuroscirn.org]

- 18. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. marinbio.com [marinbio.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. drughunter.com [drughunter.com]

- 22. Drug Target Identification & Validation [horizondiscovery.com]

- 23. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 24. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]

The Pharmacophoric Pivot: 6-Fluoro-7-methoxyquinolin-4-ol in Kinase Inhibitor Design

[1][2]

Executive Summary & Molecular Identity

6-Fluoro-7-methoxyquinolin-4-ol (CAS: 851985-91-6) is a specialized heterocyclic scaffold primarily utilized in the discovery and synthesis of Type II Tyrosine Kinase Inhibitors (TKIs) targeting c-Met, VEGFR, and RET pathways.[1][2][3]

While often categorized as an intermediate, this molecule acts as the pharmacophoric anchor for a class of experimental and next-generation kinase inhibitors. It represents a strategic evolution from the classic 6,7-dimethoxyquinoline scaffold (found in Cabozantinib and Foretinib), where the 6-methoxy group is replaced by a fluorine atom to modulate metabolic stability, lipophilicity, and electronic density at the ATP-binding interface.

Chemical Identity[1][2][4][5]

-

Tautomerism: Exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.[1][2] In synthetic applications (e.g., chlorination), it reacts via the enol form; in biological solution, the keto form often predominates.

-

Key Role: Precursor to the "Head Group" of ATP-competitive inhibitors.[2]

Mechanism of Action: The Pharmacological Logic

Unlike a standalone drug, the "mechanism" of this molecule is defined by how its structural features function within a complex kinase inhibitor. It serves as the ATP-mimetic core .[1][2]

Structure-Activity Relationship (SAR)

The transition from a 6,7-dimethoxy core to a 6-fluoro-7-methoxy core is a deliberate medicinal chemistry tactic known as a bioisosteric replacement .[1][2]

| Structural Feature | Mechanistic Function in Kinase Inhibition |